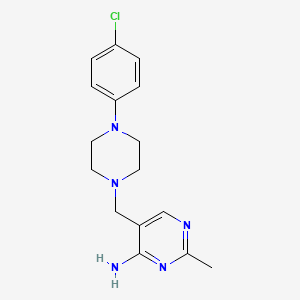
5-Chloro-6-(2,3-dimethylanilino)pyrazine-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-(2,3-dimethylanilino)pyrazine-2,3-dicarbonitrile is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 5-Chloro-6-(2,3-dimethylanilino)pyrazine-2,3-dicarbonitrile typically involves the reaction of 5-chloro-2,3-dicyanopyrazine with 2,3-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
化学反应分析
5-Chloro-6-(2,3-dimethylanilino)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the chlorine atom or the anilino group is replaced by other functional groups. Common reagents for these reactions include nucleophiles and electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
科学研究应用
5-Chloro-6-(2,3-dimethylanilino)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of organic materials with specific properties, such as photoredox catalysts.
作用机制
The mechanism of action of 5-Chloro-6-(2,3-dimethylanilino)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
5-Chloro-6-(2,3-dimethylanilino)pyrazine-2,3-dicarbonitrile can be compared with other pyrazine derivatives, such as:
This compound: Known for its antimicrobial and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibits kinase inhibitory activities.
Pyrrolopyrazine derivatives: Known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
属性
CAS 编号 |
188710-71-6 |
|---|---|
分子式 |
C14H10ClN5 |
分子量 |
283.71 g/mol |
IUPAC 名称 |
5-chloro-6-(2,3-dimethylanilino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C14H10ClN5/c1-8-4-3-5-10(9(8)2)19-14-13(15)18-11(6-16)12(7-17)20-14/h3-5H,1-2H3,(H,19,20) |
InChI 键 |
KHCVINISDWKXIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC2=NC(=C(N=C2Cl)C#N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)


![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)



![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)





